molecular formula C13H18N6O2S B2927589 N-allyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1014075-18-3

N-allyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2927589
CAS No.: 1014075-18-3
M. Wt: 322.39
InChI Key: DKNVZOZOTLWSEN-UHFFFAOYSA-N
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Description

N-allyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic chemical compound featuring a 1,2,4-triazole core functionalized with a methoxy-methylpyrazole moiety and an allylthioacetamide chain. This molecular architecture places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery research . The 1,2,4-triazole-3-thione scaffold, a key structural motif in this compound, is widely recognized for its diverse biological potential, including documented chemopreventive and chemotherapeutic effects in research models . Its mechanism of action in biological systems is often attributed to the molecule's ability to interact with enzymatic targets; related triazole-based compounds have been investigated as inhibitors of various protein kinases, which are crucial signaling enzymes involved in numerous disease pathways . Furthermore, the specific substitution pattern on the triazole ring, particularly at the 3rd and 4th positions with sulfur and alkyl/aryl groups, has been shown to profoundly influence the compound's physicochemical properties and its binding affinity to biological targets, thereby modulating its research applicability . Researchers utilize this compound primarily as a sophisticated building block for the synthesis of more complex heterocyclic systems or as a core scaffold for probing structure-activity relationships in the development of potential therapeutic agents. Its structural features make it a valuable intermediate for constructing fused heterocyclic systems such as triazolothiadiazines, which themselves exhibit a broad spectrum of pharmacological activities in preclinical research, including anticancer, antimicrobial, and anti-inflammatory properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-5-6-14-10(20)8-22-13-16-15-11(19(13)3)9-7-18(2)17-12(9)21-4/h5,7H,1,6,8H2,2-4H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNVZOZOTLWSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel compound with significant potential in various biological applications. Its structure, which incorporates a triazole and pyrazole moiety, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C13H18N6O2S\text{C}_{13}\text{H}_{18}\text{N}_{6}\text{O}_{2}\text{S} with a molecular weight of 322.39 g/mol. The structure features a thioacetamide linkage and a methoxy-substituted pyrazole ring, which are critical for its biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of 1,2,4-triazole derivatives, including those similar to this compound. Compounds within this class have shown effectiveness against various fungal pathogens. For instance, a review noted that triazole derivatives exhibit broad-spectrum antifungal activity due to their ability to inhibit ergosterol biosynthesis in fungi .

Antiviral Activity

The compound's structural components suggest potential antiviral effects. Triazoles have been recognized for their ability to inhibit viral replication through various mechanisms. In particular, studies have indicated that certain triazole derivatives can act as inhibitors of viral enzymes critical for replication .

Anticancer Potential

Mercapto-substituted 1,2,4-triazoles have demonstrated anticancer properties in several studies. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific kinases associated with tumor growth . For example, compounds similar to N-allyl derivatives have been shown to exhibit cytotoxicity against various cancer cell lines.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal and viral metabolism.
  • Disruption of Cell Membrane Integrity : By interfering with ergosterol synthesis in fungi or altering membrane dynamics in cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.

Case Studies

Several case studies illustrate the efficacy of triazole derivatives:

  • Antifungal Efficacy : A study demonstrated that certain triazole derivatives had IC50 values significantly lower than those of traditional antifungal agents like fluconazole .
  • Anticancer Activity : Research involving triazole-based compounds showed promising results in vitro against breast cancer cell lines with notable reductions in cell viability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives , which are frequently modified to tune bioactivity, solubility, and stability. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / Substituents Molecular Formula Key Structural Differences vs. Target Compound Reported Properties/Activities Reference
N-allyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide C₁₃H₁₈N₆O₂S Reference compound No bioactivity data provided
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) C₁₈H₂₀N₆OS Pyridinyl substituent; ethylphenyl instead of allyl group Orco ion channel agonist (insect olfaction)
N-R-2-(5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides Variable (R = aryl/heteroaryl) Phenyl at triazole 4-position; 5-methylpyrazole substituent Predicted antimicrobial/antitumor activity
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamides Variable Bromophenyl substituent; propanamide chain (vs. acetamide) UV-Vis absorption ~295–298 nm
2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides Variable Thiophenemethyl substituent; hydrazide group Enhanced aromatic interaction potential

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • VUAA1 ’s pyridinyl and ethylphenyl groups enhance lipophilicity, favoring interactions with hydrophobic ion channel pockets . In contrast, the target compound’s allyl and methoxypyrazole groups may improve solubility and hydrogen-bonding capacity.
  • N-R-2-(5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides (phenyl at triazole 4-position) showed computational predictions for antimicrobial activity, suggesting that the target compound’s 4-methyl group could reduce steric hindrance compared to phenyl .

Spectroscopic and Physicochemical Properties: Bromophenyl derivatives (e.g., 7a–7c) exhibited UV-Vis absorption peaks near 295–298 nm due to π→π* transitions in the aromatic systems . The target compound’s methoxypyrazole may redshift absorption slightly.

Synthetic Yields and Purification :

  • Compounds like N-R-2-(5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides were synthesized in high yields (>75%) via optimized alkylation and heterocyclization steps . The target compound’s synthesis likely follows similar protocols but may require adjustments for the methoxy group’s sensitivity.

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